molecular formula C₁₆H₁₉F₅N₅O₅P B1141309 4-Desfluoro Sitagliptin CAS No. 1345822-87-8

4-Desfluoro Sitagliptin

Cat. No. B1141309
M. Wt: 487.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Sitagliptin and its derivatives, including 4-Desfluoro Sitagliptin, involves complex organic synthesis routes. Hansen et al. (2009) developed a highly efficient synthesis process for Sitagliptin, highlighting a key intermediate, dehydrositagliptin, prepared in one pot with high yield and purity, followed by an enantioselective hydrogenation step (Hansen et al., 2009). Sreenivasulu et al. (2020) described an alternate synthesis from 2,4,5-trifluorobenzaldehyde, emphasizing the chiral β-amino acid moiety's installation via asymmetric hydrogenation and Hofmann rearrangement as key steps (Sreenivasulu et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-Desfluoro Sitagliptin, like its parent compound, features a β-amino acid fragment coupled with a heterocyclic fragment. The structural intricacies are pivotal for its activity as a DPP-4 inhibitor, with specific substituents enhancing its binding affinity and selectivity. Studies focusing on the crystal structure and molecular modeling, such as those by Biftu et al. (2007), have provided insights into the structural basis of its inhibitory action and the potential for developing analogs with improved pharmacokinetic profiles (Biftu et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 4-Desfluoro Sitagliptin involves its interaction with various enzymes and biological molecules, pivotal for its mechanism of action. Its synthesis routes often employ reactions like aza-Michael additions, cyclizations, and hydrogenations, demonstrating its complex chemical behavior and the importance of precise reaction conditions for achieving high yield and purity.

Physical Properties Analysis

The physical properties of Sitagliptin, including solubility, melting point, and crystalline forms, have significant implications for its formulation and bioavailability. Stofella et al. (2019) investigated different crystalline forms of Sitagliptin, highlighting how polymorphism affects its physical stability and dissolution rate, essential for the drug's pharmacokinetics (Stofella et al., 2019).

Chemical Properties Analysis

Sitagliptin's chemical properties, such as its inhibitory potency towards DPP-4 and its interaction with other enzymes and transporters, define its therapeutic efficacy and safety profile. Chu et al. (2007) demonstrated that Sitagliptin is a substrate for transporters like hOAT3 and P-glycoprotein, which are crucial for its renal excretion and could influence drug-drug interactions (Chu et al., 2007).

Scientific Research Applications

Hepatoprotective Effects

4-Desfluoro Sitagliptin, a dipeptidyl peptidase-4 inhibitor, has shown hepatoprotective properties. Studies have indicated that its use can significantly ameliorate biochemical, histopathological, and immunohistochemical changes induced by hepatic toxins like methotrexate, suggesting its potential in liver protection (Abo-Haded et al., 2017).

Cardiovascular Health

Research has demonstrated that 4-Desfluoro Sitagliptin can have beneficial effects on cardiovascular health. It is found to attenuate the progress of atherosclerosis in certain animal models by regulating pathways like AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK), which could potentially reduce cardiovascular complications in diabetes (Yanmei Zeng et al., 2014).

Safety And Hazards

Sitagliptin may cause skin irritation, serious eye irritation, and may be harmful if swallowed910. It may also cause respiratory tract irritation and may be harmful if absorbed through the skin11.


properties

IUPAC Name

(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKMPNRCGWVMBY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F5N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desfluoro Sitagliptin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Desfluoro Sitagliptin
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4-Desfluoro Sitagliptin
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4-Desfluoro Sitagliptin
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4-Desfluoro Sitagliptin
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Reactant of Route 6
4-Desfluoro Sitagliptin

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